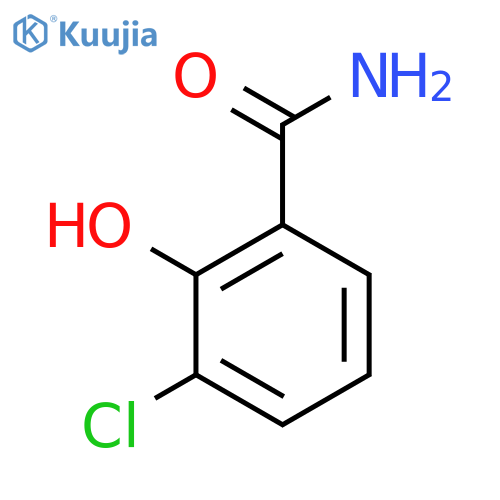Cas no 29956-84-1 (3-Chloro-2-hydroxybenzamide)

3-Chloro-2-hydroxybenzamide structure
商品名:3-Chloro-2-hydroxybenzamide
3-Chloro-2-hydroxybenzamide 化学的及び物理的性質
名前と識別子
-
- 3-chloro-2-hydroxybenzamide
- 3-chloro-2-hydroxy-benzoic acid amide
- Benzamide,3-chloro-2-hydroxy-
- SNMUYHVTHLCYQT-UHFFFAOYSA-N
- MB08413
- DB-304504
- 29956-84-1
- SCHEMBL2522829
- Z1255435741
- G49450
- EN300-6771457
- 3-Chloro-2-hydroxybenzamide
-
- MDL: MFCD09999456
- インチ: 1S/C7H6ClNO2/c8-5-3-1-2-4(6(5)10)7(9)11/h1-3,10H,(H2,9,11)
- InChIKey: SNMUYHVTHLCYQT-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(C(N)=O)=C1O
計算された属性
- せいみつぶんしりょう: 171.0087061g/mol
- どういたいしつりょう: 171.0087061g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.3
- 疎水性パラメータ計算基準値(XlogP): 1.6
3-Chloro-2-hydroxybenzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6771457-0.1g |
3-chloro-2-hydroxybenzamide |
29956-84-1 | 95.0% | 0.1g |
$232.0 | 2025-03-21 | |
| Alichem | A015001910-500mg |
3-Chloro-2-hydroxybenzamide |
29956-84-1 | 97% | 500mg |
$831.30 | 2023-09-02 | |
| Enamine | EN300-6771457-1.0g |
3-chloro-2-hydroxybenzamide |
29956-84-1 | 95.0% | 1.0g |
$671.0 | 2025-03-21 | |
| Enamine | EN300-6771457-5.0g |
3-chloro-2-hydroxybenzamide |
29956-84-1 | 95.0% | 5.0g |
$1945.0 | 2025-03-21 | |
| Enamine | EN300-6771457-0.05g |
3-chloro-2-hydroxybenzamide |
29956-84-1 | 95.0% | 0.05g |
$155.0 | 2025-03-21 | |
| 1PlusChem | 1P00OA7D-5g |
3-chloro-2-hydroxybenzamide |
29956-84-1 | 95% | 5g |
$2466.00 | 2023-12-17 | |
| Aaron | AR00OAFP-500mg |
3-chloro-2-hydroxybenzamide |
29956-84-1 | 95% | 500mg |
$746.00 | 2023-12-15 | |
| 1PlusChem | 1P00OA7D-2.5g |
3-chloro-2-hydroxybenzamide |
29956-84-1 | 95% | 2.5g |
$1688.00 | 2023-12-17 | |
| Aaron | AR00OAFP-250mg |
3-chloro-2-hydroxybenzamide |
29956-84-1 | 95% | 250mg |
$481.00 | 2023-12-15 | |
| Aaron | AR00OAFP-2.5g |
3-chloro-2-hydroxybenzamide |
29956-84-1 | 95% | 2.5g |
$1834.00 | 2023-12-15 |
3-Chloro-2-hydroxybenzamide 関連文献
-
1. 398. The Hofmann reaction with α- and β-hydroxy-amides: reactions of the intermediate isocyanatesC. L. Arcus,D. B. Greenwood J. Chem. Soc. 1953 1937
29956-84-1 (3-Chloro-2-hydroxybenzamide) 関連製品
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
